Butyl thiophene-3-carboxylate
Overview
Description
Butyl thiophene-3-carboxylate is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur This compound is notable for its applications in various fields, including material science, pharmaceuticals, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl thiophene-3-carboxylate typically involves the esterification of thiophene-3-carboxylic acid with butanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Butyl thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Butyl thiophene-3-carbinol.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Butyl thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its biological activity.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), highlighting its importance in the field of organic electronics.
Mechanism of Action
The mechanism of action of butyl thiophene-3-carboxylate and its derivatives involves interactions with various molecular targets. In biological systems, these compounds can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include oxidative stress induction, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Thiophene-3-carboxylic acid: Lacks the butyl ester group, making it less lipophilic and potentially less bioavailable.
Methyl thiophene-3-carboxylate: Similar structure but with a methyl ester group, which may alter its reactivity and applications.
Ethyl thiophene-3-carboxylate: Another ester derivative with different physical and chemical properties due to the ethyl group.
Uniqueness: Butyl thiophene-3-carboxylate stands out due to its balance of lipophilicity and reactivity, making it a versatile compound in both research and industrial applications. Its unique ester group enhances its solubility in organic solvents, which is beneficial for various synthetic and application processes.
Properties
IUPAC Name |
butyl thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-2-3-5-11-9(10)8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNELMESXUGBLMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604543 | |
Record name | Butyl thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317385-62-9 | |
Record name | Butyl thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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